molecular formula C14H12N4S B2357254 4-(2-methylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol CAS No. 132844-81-6

4-(2-methylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

Cat. No. B2357254
M. Wt: 268.34
InChI Key: ZAGJQFIRJFZVPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(2-methylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol” is a complex organic compound. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is substituted with a 2-methylphenyl group, a pyridin-3-yl group, and a thiol group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazole ring. This ring is a five-membered ring with three carbon atoms and two nitrogen atoms. The ring is substituted at the 4th position with a 2-methylphenyl group, at the 5th position with a pyridin-3-yl group, and at the 3rd position with a thiol group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the triazole ring and the various substituents. The thiol group could potentially undergo oxidation or substitution reactions. The aromatic rings could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the aromatic rings, the polarity of the molecule, and the presence of the thiol group .

Scientific Research Applications

Antimicrobial Activities

  • Synthesized derivatives of 4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol have demonstrated significant antimicrobial activities. Various alkylated, Schiff base, and Mannich base derivatives were created and tested for their effectiveness against a range of microbes, showing varied levels of activity (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).
  • A study conducted by Karpun et al. (2021) also found that new S-substituted 4-alkyl-5-((3-(pyridin-4-yl)-1H-1,2,4-triazole-5-yl)thio)methyl)-4H-1,2,4-triazole-3-thiol derivatives exhibited antimicrobial activity against various Gram-positive and Gram-negative microorganisms, demonstrating the compound's potential in antimicrobial applications (Karpun et al., 2021).

Corrosion Inhibition

  • Schiff’s bases derived from pyridyl substituted triazoles, including variants of the subject compound, have been investigated as corrosion inhibitors for mild steel in hydrochloric acid solution. These studies have shown that certain derivatives exhibit high efficiency in protecting mild steel from corrosion, indicating potential industrial applications (Ansari, Quraishi, & Singh, 2014).

Pharmacological Potential

  • Triazole derivatives, including those related to 4-(2-methylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol, have been synthesized and evaluated for their pharmacological properties. For example, thiazolidinones and Mannich bases of similar triazoles have been studied for antimicrobial and antitubercular activities, highlighting the compound's potential in drug development and therapeutic applications (Dave, Purohit, Akbari, & Joshi, 2007).

Structural and Chemical Properties

  • The compound's structural and chemical properties have been a subject of study, with research focusing on understanding its behavior in different conditions and reactions. For instance, studies have been conducted to determine the acidity constants of 1,2,4-triazole derivatives in ethanol-water mixtures, providing insights into the compound's acid-base properties (Azimi, Khoobi, Zamani, & Zolgharnein, 2008).

properties

IUPAC Name

4-(2-methylphenyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4S/c1-10-5-2-3-7-12(10)18-13(16-17-14(18)19)11-6-4-8-15-9-11/h2-9H,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAGJQFIRJFZVPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NNC2=S)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-methylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

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